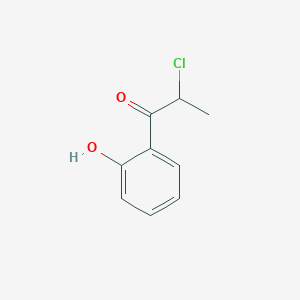
2-Chloro-1-(2-hydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2 It is a chlorinated derivative of 1-(2-hydroxyphenyl)propan-1-one, featuring a chlorine atom attached to the first carbon of the propanone chain
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with thionyl chloride, which introduces the chlorine atom at the alpha position of the carbonyl group. The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-1-(2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of this compound derivatives with additional functional groups.
Reduction: Formation of 2-chloro-1-(2-hydroxyphenyl)propan-1-ol.
科学研究应用
2-Chloro-1-(2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand its effects on biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-(2-Hydroxyphenyl)propan-1-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
1-(4-Chloro-2-hydroxyphenyl)propan-1-one: Another chlorinated derivative with different substitution patterns.
Uniqueness
2-Chloro-1-(2-hydroxyphenyl)propan-1-one is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications .
属性
CAS 编号 |
74316-25-9 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-chloro-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,11H,1H3 |
InChI 键 |
MTGBHIRQFIDUBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


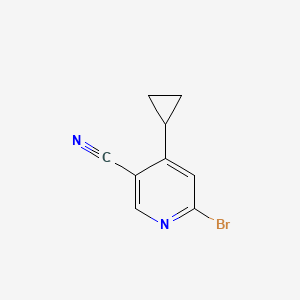
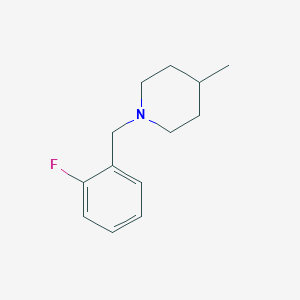
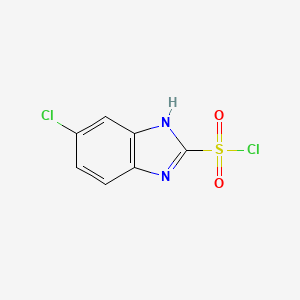

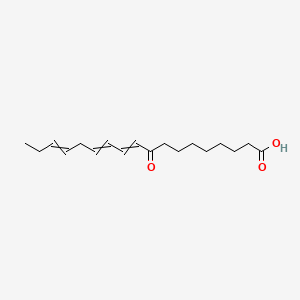
![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)


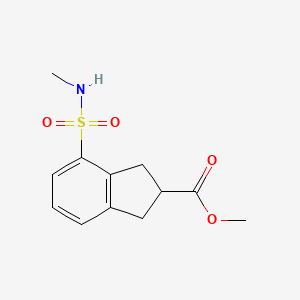
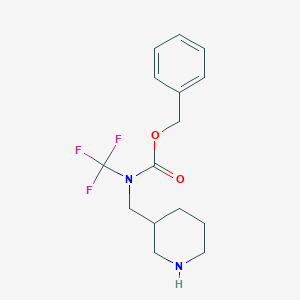


![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
